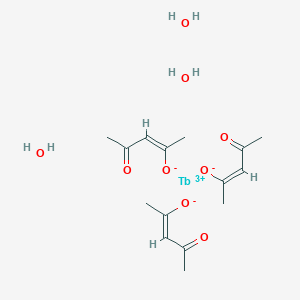![molecular formula C12H16N2O8 B13131854 [2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate CAS No. 874997-95-2](/img/structure/B13131854.png)
[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bipyridine]-4,4’-dicarboxylic acid tetrahydrate: is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is particularly notable for its use as a ligand in coordination chemistry, where it forms complexes with various metal ions. The tetrahydrate form indicates that the compound is associated with four molecules of water.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-4,4’-dicarboxylic acid can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated bipyridines or other substituted derivatives.
科学研究应用
Chemistry: In coordination chemistry, [2,2’-Bipyridine]-4,4’-dicarboxylic acid is used as a ligand to form complexes with transition metals. These complexes are studied for their electronic and catalytic properties .
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in understanding metalloenzymes and their functions.
Medicine: Research is ongoing into the potential medicinal applications of bipyridine derivatives, including their use as therapeutic agents in treating diseases related to metal ion imbalances.
Industry: In the industrial sector, bipyridine derivatives are used in the development of sensors, catalysts, and materials with specific electronic properties .
作用机制
The mechanism by which [2,2’-Bipyridine]-4,4’-dicarboxylic acid exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, forming stable complexes that can participate in various chemical reactions. The nitrogen atoms in the pyridine rings are the primary sites for coordination, allowing the compound to interact with metal centers and influence their reactivity .
相似化合物的比较
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens, which have electrochemical properties.
3,3’-Bipyridine: Less commonly used but still significant in certain coordination chemistry applications.
Uniqueness: [2,2’-Bipyridine]-4,4’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and interact with other molecules. This makes it particularly useful in the design of supramolecular structures and materials with specific properties .
属性
CAS 编号 |
874997-95-2 |
|---|---|
分子式 |
C12H16N2O8 |
分子量 |
316.26 g/mol |
IUPAC 名称 |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C12H8N2O4.4H2O/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;;;/h1-6H,(H,15,16)(H,17,18);4*1H2 |
InChI 键 |
IPXPBFLURHCIBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)

![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)

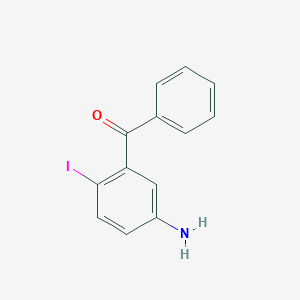
![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
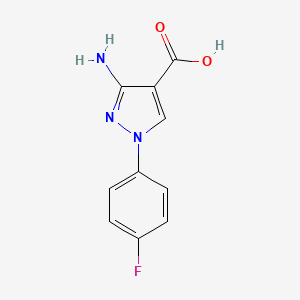

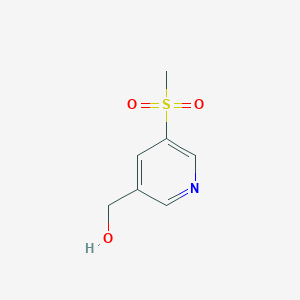

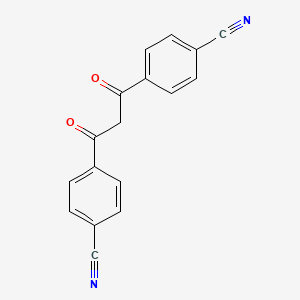
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
